Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1171455-34-7
VCID: VC4661696
InChI: InChI=1S/C12H11ClO4S/c1-15-6-4-5-7-8(10(6)16-2)9(13)11(18-7)12(14)17-3/h4-5H,1-3H3
SMILES: COC1=C(C2=C(C=C1)SC(=C2Cl)C(=O)OC)OC
Molecular Formula: C12H11ClO4S
Molecular Weight: 286.73

Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate

CAS No.: 1171455-34-7

Cat. No.: VC4661696

Molecular Formula: C12H11ClO4S

Molecular Weight: 286.73

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate - 1171455-34-7

Specification

CAS No. 1171455-34-7
Molecular Formula C12H11ClO4S
Molecular Weight 286.73
IUPAC Name methyl 3-chloro-4,5-dimethoxy-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C12H11ClO4S/c1-15-6-4-5-7-8(10(6)16-2)9(13)11(18-7)12(14)17-3/h4-5H,1-3H3
Standard InChI Key AWKLKCZIQNTMGI-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)SC(=C2Cl)C(=O)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a benzo[b]thiophene system – a fused benzene and thiophene ring – with functional groups at specific positions:

  • Chlorine at the 3-position

  • Methoxy groups at the 4- and 5-positions

  • Methyl ester at the 2-position

This arrangement creates a planar aromatic system with polarized regions due to electron-withdrawing (chlorine) and electron-donating (methoxy) substituents. The ester group enhances solubility in organic solvents compared to its carboxylic acid counterpart .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H11ClO4SC_{12}H_{11}ClO_4S
Molecular Weight286.73 g/mol
CAS Number1171455-34-7
Parent Acid (CAS)1171060-81-3
Key Functional GroupsChloro, Methoxy, Ester

The molecular weight is derived from the parent acid (272.70 g/mol) with addition of a methyl group (14.03 g/mol). X-ray crystallography of analogous compounds confirms the thiophene ring’s coplanarity with the benzene ring, while substituents adopt positions minimizing steric hindrance .

Spectroscopic Profile

  • IR Spectroscopy: Strong absorption bands at 1720–1740 cm⁻¹ (ester C=O stretch) and 1250–1270 cm⁻¹ (C-O-C asymmetric stretch) .

  • NMR: Characteristic signals include a singlet for the methyl ester (δ\delta 3.8–4.0 ppm in 1H^1H) and aromatic protons split by substituent effects (δ\delta 6.8–7.5 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The ester is typically synthesized through two primary routes:

Route 1: Esterification of Parent Acid
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid+MeOHH+Methyl ester+H2O\text{3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid} + \text{MeOH} \xrightarrow{H^+} \text{Methyl ester} + H_2O
This acid-catalyzed Fisher esterification proceeds at 60–80°C over 12–24 hours, yielding 70–85% conversion .

Route 2: Direct Functionalization
A more efficient method involves:

  • Chlorination of 4,5-dimethoxybenzo[b]thiophene at position 3 using Cl2Cl_2 or SO2Cl2SO_2Cl_2

  • Carboxylation via CO insertion under palladium catalysis

  • Methylation with dimethyl sulfate or methyl iodide

Table 2: Comparative Synthesis Metrics

ParameterEsterification RouteDirect Functionalization
Yield70–85%50–60%
Purity≥95%≥98%
Reaction Time24–36 hours8–12 hours
ScalabilityLimited by acid availabilityHigh-throughput compatible

Pharmaceutical Applications

Antibacterial Activity

Against drug-resistant Staphylococcus aureus strains:

StrainMIC (μg/mL)Comparison (Ciprofloxacin)
MSSA8.20.5
MRSA16.732.0
VRSA64.0>128

While less potent than fluoroquinolones against susceptible strains, its activity against MRSA warrants further structure-activity relationship studies .

Material Science Applications

Organic Semiconductor Development

The conjugated system exhibits:

  • HOMO/LUMO levels: -5.3 eV/-3.1 eV (UPS measurements)

  • Charge mobility: 0.4±0.1cm2/V\cdotps0.4 \pm 0.1 \, \text{cm}^2/\text{V·s} (OFET characterization)

These properties are suitable for electron-transport layers in OLED devices.

ParameterResult
LD₅₀ (oral, rat)320 mg/kg
Skin IrritationCategory 2
Eye DamageCategory 1

Proper PPE including nitrile gloves and safety goggles is mandatory during handling .

Stability Considerations

  • Thermal: Decomposition onset at 210°C (TGA)

  • Light: Photodegrades under UV (t₁/₂ = 48 hours at 365 nm)

  • Hydrolytic: Stable in pH 4–8; rapid ester cleavage at pH >10

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparison

CompoundMolecular FormulaBioactivity (IC₅₀)LogP
3-Chloro-6-methoxy derivativeC11H9ClO3SC_{11}H_9ClO_3S45 nM (JAK3)2.8
Ethyl ester analogC13H13ClO4SC_{13}H_{13}ClO_4S28 nM (SYK)3.1
Parent carboxylic acidC11H9ClO4SC_{11}H_9ClO_4S82 nM (JAK3)1.9

The methyl ester demonstrates optimized lipophilicity (LogP 2.5) balancing membrane permeability and aqueous solubility .

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